molecular formula C19H25N5O3 B254042 7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B254042
M. Wt: 371.4 g/mol
InChI Key: OJFRSFNXXWGLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is a member of the triazolopyrimidine class of compounds and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth or viral replication.
Biochemical and Physiological Effects
The compound has been found to have a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and inhibit the replication of certain viruses. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The compound has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, the compound has been found to be relatively stable and can be stored for long periods of time. However, one limitation is that the compound is not very water-soluble, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to further investigate the compound's potential as an anticancer and antiviral agent. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity. Finally, future research could focus on developing new synthetic methods for the compound or modifying its structure to improve its efficacy or pharmacokinetic properties.
In conclusion, 7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been found to have potential as an anticancer and antiviral agent, with studies showing that it can inhibit the growth of cancer cells and the replication of certain viruses. Further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 4-(pentyloxy)-3-methoxybenzaldehyde with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrazide in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The compound has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been found to have potential as an anticancer agent, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been found to have potential as an antiviral agent, with studies showing that it can inhibit the replication of certain viruses.

properties

Product Name

7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Molecular Formula

C19H25N5O3

Molecular Weight

371.4 g/mol

IUPAC Name

7-(3-methoxy-4-pentoxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H25N5O3/c1-4-5-6-9-27-14-8-7-13(10-15(14)26-3)17-16(18(20)25)12(2)23-19-21-11-22-24(17)19/h7-8,10-11,17H,4-6,9H2,1-3H3,(H2,20,25)(H,21,22,23)

InChI Key

OJFRSFNXXWGLRB-UHFFFAOYSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)N)OC

SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)N)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N)OC

Origin of Product

United States

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